Boiling Point Differential: 35°C Lower Than 4-Fluoro-5-(trifluoromethyl) Isomer for Easier Purification
3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine exhibits a predicted boiling point of 236.4±40.0 °C, which is approximately 35.2 °C lower than its positional isomer 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7), which has a predicted boiling point of 271.6±40.0 °C . Both compounds share identical molecular formulas and nearly identical predicted densities, indicating that the substitution pattern, rather than molecular weight or fluorine content, drives this volatility difference.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 236.4±40.0 °C |
| Comparator Or Baseline | 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 179062-06-7): 271.6±40.0 °C |
| Quantified Difference | 35.2 °C lower for the target compound |
| Conditions | Predicted values based on structural calculation; both compounds share C₇H₆F₄N₂ molecular formula and 194.13 g/mol molecular weight |
Why This Matters
The lower boiling point enables gentler distillation conditions, reducing thermal degradation risk during purification and potentially lowering energy costs in large-scale intermediate recovery.
